molecular formula C27H23NO5 B4041621 1-benzoylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

1-benzoylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4041621
M. Wt: 441.5 g/mol
InChI Key: SRDXFGDYXFXOPG-UHFFFAOYSA-N
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Description

1-benzoylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C27H23NO5 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.15762283 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Research has delved into the synthesis and reactivity of compounds with structural elements related to "1-benzoylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate." For instance, the study of 1-acyl-2,3-dihydroxyindolines highlighted the equilibrium between keto-amide isomers, showcasing the versatility of acylindoles in synthetic chemistry Harrison, 1984. Additionally, the reaction of benzoyl chlorides with Huisgen's zwitterion for synthesizing functionalized pyrroles and furans Yavari et al., 2008 provides insights into the reactivity of benzoyl compounds, relevant to the molecule of interest.

Materials Science and Corrosion Inhibition

The application in materials science, particularly in corrosion inhibition, has been demonstrated by compounds sharing functional groups with the molecule . For instance, spirocyclopropane derivatives, including benzoyl and dimethoxyphenyl groups, have shown effectiveness as corrosion inhibitors, indicating the potential of structurally similar compounds in protecting metals Chafiq et al., 2020.

Luminescence Sensing

In the field of luminescence sensing, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, structurally analogous to the query compound, have been developed for the selective sensing of benzaldehyde derivatives Shi et al., 2015. This suggests potential applications of related compounds in the development of sensitive and selective chemical sensors.

Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-4-23(24(29)18-8-6-5-7-9-18)33-27(32)19-11-13-21-22(15-19)26(31)28(25(21)30)20-12-10-16(2)17(3)14-20/h5-15,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDXFGDYXFXOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.